molecular formula C10H20O3Si B1587261 3-(Methoxydimethylsilyl)propyl methacrylate CAS No. 66753-64-8

3-(Methoxydimethylsilyl)propyl methacrylate

Cat. No.: B1587261
CAS No.: 66753-64-8
M. Wt: 216.35 g/mol
InChI Key: JBDMKOVTOUIKFI-UHFFFAOYSA-N
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Description

3-(Methoxydimethylsilyl)propyl methacrylate is a useful research compound. Its molecular formula is C10H20O3Si and its molecular weight is 216.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sensor Development and Chemical Reaction Monitoring

3-(Trimethoxysilyl)propyl methacrylate (TPM) hydrolyzes to form surface-active molecules, which decrease surface tension when in contact with water. This reaction can be used as a sensor to monitor the hydrolysis process and understand the role of these molecules in emulsion formation and stabilization. The kinetics of this reaction can be controlled by altering the pH of the aqueous phase, and the auto-oscillations observed in the surface tension during measurements are linked to complex flows in the aqueous phase (Tleuova et al., 2016).

Polymer Synthesis and Characterization

3-(Trimethoxysilyl)propyl methacrylate has been used in the synthesis of water-soluble polymethacrylates via living anionic polymerization. This process involves protecting groups and results in polymers with predicted molecular weights and narrow molecular weight distributions (Ishizone et al., 2003). Similarly, gel polyelectrolytes based on selected methacrylates, including TPM, have been studied for their mechanical, thermal, and electrochemical properties (Musil et al., 2015).

Development of Hydrogels for Contact Lenses

Methacrylate-capped fluoro side chain siloxanes, synthesized using 3-(trimethoxysilyl)propyl methacrylate, have been evaluated for potential use in hydrogels for contact lenses. These hydrogels exhibit high oxygen permeability and a low modulus of elasticity, making them suitable for this application (Knzler & Ozark, 1997).

Advanced Material Applications

The phase behavior of 3-(trimethoxysilyl)propyl methacrylate in supercritical carbon dioxide has been analyzed. This research is significant for understanding solubility and reaction conditions in advanced material applications, such as in the development of new polymers and composites (Lee et al., 2018).

Coatings and Surface Modifications

3-(Diethoxymethylsilyl)propyl methacrylate (MPTS) has been used in creating silicon-acrylate copolymer emulsions for humidity controlling coatings. These coatings exhibit good humidity sensitivity and retention, making them suitable for interior wall coatings in buildings (Wu Zhan-min, 2013).

Propagation Rate and Polymerization Kinetics

The radical polymerization propagation rate of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate has been measured, contributing to a deeper understanding of the polymerization kinetics and potential applications in advanced polymer synthesis (Muratore et al., 2000).

Antismudge Coatings

Diblock copolymers involving 3-(triisopropyloxysilyl)propyl methacrylate have been synthesized and used to coat glass plates, resulting in optically clear, oil- and water-repellent surfaces. This has potential applications in creating antismudge coatings for various surfaces (Macoretta et al., 2014).

Mechanism of Action

Target of Action

3-(Methoxydimethylsilyl)propyl methacrylate, also known as METHACRYLOXYPROPYLDIMETHYLMETHOXYSILANE, is a versatile organosilane coupling agent . It primarily targets organic materials and inorganic materials surfaces, such as glass fibers in fiberglass and siliceous fillers in plastics, rubbers, paints, and coatings .

Mode of Action

The compound interacts with its targets by forming strong chemical bonds, thereby improving the adhesion between the organic and inorganic materials . This interaction results in enhanced mechanical properties and adhesion to various substrates .

Biochemical Pathways

It’s known that the compound plays a crucial role in the polymerization reactions, where it copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is miscible with water , which could influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of mechanical properties and adhesion of various substrates . It is widely used in the production of polymer films with improved mechanical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Properties

IUPAC Name

3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMKOVTOUIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985331
Record name 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66753-64-8
Record name 3-Methacryloxypropyldimethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66753-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxydimethylsilyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxydimethylsilyl)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 3-(Methoxydimethylsilyl)propyl methacrylate into the ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane (L-MPS) structure?

A1: this compound serves as a crucial building block in the synthesis of L-MPS. Its methacrylate group (CH2=C(CH3)COOC-) provides the UV-curability to the L-MPS. [] This means that upon exposure to UV light, the methacrylate groups undergo polymerization, transforming the liquid L-MPS into a solid, crosslinked network. This property is essential for the encapsulant to effectively protect the LED chip.

Q2: How does the structure of the synthesized L-MPS contribute to its suitability as an LED encapsulant?

A2: The research highlights that the L-MPS molecules, synthesized using this compound, arrange themselves in a closely packed manner, forming a ladder-like structure with a repeating distance of approximately 1.2 nm. [] This dense, ordered arrangement contributes to the material's excellent thermal stability (Td5% of 465.5 °C), resistance to yellowing and sulfidation, and desirable optical properties like high transmittance (98%) and refractive index (1.61 at 450 nm). These characteristics are critical for long-lasting and high-performing LED devices, especially in demanding environments.

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